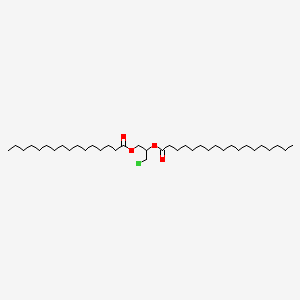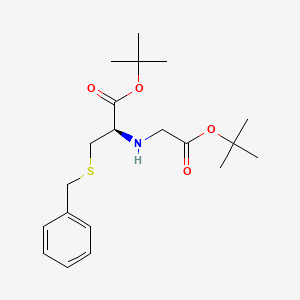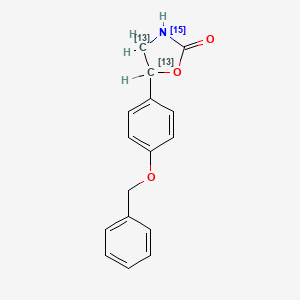
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a synthetic molecule belonging to the oxazolidinone class of compounds. It is a powerful and versatile synthetic molecule with many potential applications in scientific research.
科学研究应用
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one has a wide range of potential applications in scientific research. It has been used in the development of new drugs, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential probe for studying enzyme-substrate interactions. It has also been used as a model compound for studying protein-ligand interactions, as well as for studying the binding of small molecules to proteins.
作用机制
The mechanism of action of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one are not yet well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain, resulting in increased alertness, improved cognitive function, and improved memory. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity, which could lead to a variety of physiological effects.
实验室实验的优点和局限性
The main advantage of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one for lab experiments is its versatility. It can be used to study a wide range of biological processes, such as enzyme-substrate interactions, protein-ligand interactions, and the binding of small molecules to proteins. It is also relatively inexpensive and easy to synthesize. The main limitation of this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in different contexts.
未来方向
There are many potential future directions for 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one research. These include further elucidating its mechanism of action, exploring its potential applications in drug development, and studying its interactions with other proteins. Additionally, further research could be done to investigate its potential effects on cognitive function and memory, as well as its potential use in other medical applications. Finally, further research could be done to explore its potential use as a model compound for studying protein-ligand interactions and the binding of small molecules to proteins.
合成方法
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one can be synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde with 2-amino-1,3-oxazolidin-5-one, followed by the addition of a nucleophile (usually a secondary amine) to the resulting product. This process can be carried out in aqueous or organic solvents, and the final product can be isolated by crystallization.
属性
IUPAC Name |
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-RNXOINPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


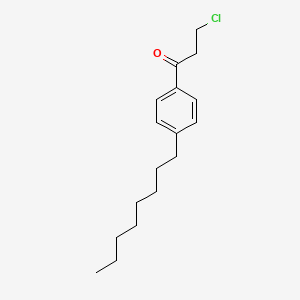


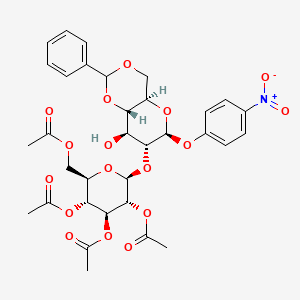
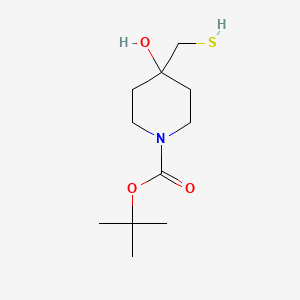
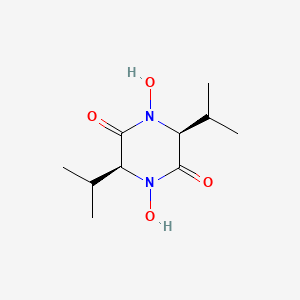

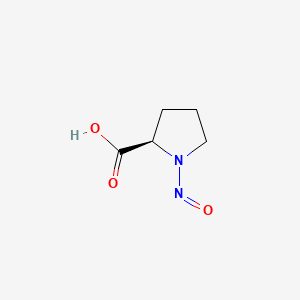
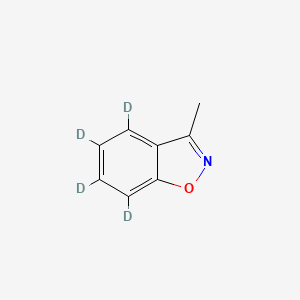
ethan-1-one](/img/structure/B562176.png)
